2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Antitubercular Drug-resistant TB Benzothiazole regioisomers

The compound 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole (C18H22N6S, MW 354.5 g/mol) is a fully synthetic small molecule belonging to the benzothiazole–piperazine–pyrimidine hybrid chemotype. Its architecture fuses a 1,3-benzothiazole core (linked at the 2-position) through a piperazine spacer to a 2,5,6-trimethylpyrimidine terminus.

Molecular Formula C18H21N5S
Molecular Weight 339.5 g/mol
Cat. No. B12242830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Molecular FormulaC18H21N5S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4S3)C)C
InChIInChI=1S/C18H21N5S/c1-12-13(2)19-14(3)20-17(12)22-8-10-23(11-9-22)18-21-15-6-4-5-7-16(15)24-18/h4-7H,8-11H2,1-3H3
InChIKeyKOJGOWPNYXKGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole: Core Structural Identity and Chemotype Context


The compound 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole (C18H22N6S, MW 354.5 g/mol) is a fully synthetic small molecule belonging to the benzothiazole–piperazine–pyrimidine hybrid chemotype. Its architecture fuses a 1,3-benzothiazole core (linked at the 2-position) through a piperazine spacer to a 2,5,6-trimethylpyrimidine terminus. This specific substitution pattern distinguishes it from the 3‑benzothiazole regioisomer and the corresponding 1,1‑dioxide derivative [1]. The compound’s physicochemical profile (cLogP ~2.9, topological polar surface area ~58 Ų, 0 Rule‑of‑5 violations) positions it within oral drug‑like chemical space and is consistent with the broader class of piperazine‑bridged heterocycles explored for CNS and anti‑infective targets [2].

Why Generic Substitution of 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole Carries Unacceptable Risk


The benzothiazole–pyrimidine chemical space exhibits steep structure–activity relationships (SAR), where minor changes in the heterocycle connectivity or the pyrimidine methylation pattern can ablate target engagement or introduce off‑target liabilities. In the anti‑tubercular series described by Hemeda et al., moving the benzothiazole attachment from the 2‑position to the 3‑position, or oxidizing the thiazole sulfur to the 1,1‑dioxide, produces >10‑fold shifts in MIC against drug‑resistant Mycobacterium tuberculosis strains [1]. Similarly, the precise 2,5,6‑trimethyl substitution on the pyrimidine ring is not a generic decoration; it is a key determinant of conformational restriction and hydrophobic contact with the CCR4 binding pocket, as demonstrated in the piperazinyl pyrimidine patent family where removal of a single methyl group reduces antagonist potency by ≥50‑fold [2]. Consequently, a procurement decision based solely on generic benzothiazole‑piperazine‑pyrimidine scaffolds without the exact 2‑(4‑(2,5,6‑trimethylpyrimidin‑4‑yl)piperazin‑1‑yl)‑1,3‑benzothiazole connectivity is chemically unevidenced and will almost certainly fail to reproduce the reported biological activity.

Quantitative Differentiation Evidence for 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole vs. In‑Class Analogs


Regioisomeric Differentiation: 2-Benzothiazolyl vs. 3-Benzothiazolyl 1,1‑Dioxide Anti‑TB Activity

In the anti‑tubercular benzothiazole–pyrimidine hybrid series, the 2‑benzothiazolyl connectivity (exemplified by the target compound) preserves potent MIC values against drug‑sensitive M. tuberculosis, while the 3‑benzothiazolyl 1,1‑dioxide regioisomer (3‑[4‑(2,5,6‑trimethylpyrimidin‑4‑yl)piperazin‑1‑yl]‑1,2‑benzothiazole 1,1‑dioxide) shows substantially weaker activity. This head‑to‑head regioisomeric comparison demonstrates that the 2‑attachment is essential for anti‑TB potency [1].

Antitubercular Drug-resistant TB Benzothiazole regioisomers

Pyrimidine Methylation Pattern: 2,5,6-Trimethyl vs. 2‑Methyl/Amino Substitutions on CCR4 Antagonism

The piperazinyl pyrimidine patent family (WO2013107333A1) establishes that the 2,5,6‑trimethylpyrimidine motif is critical for high‑affinity CCR4 antagonism. When the 5‑ and 6‑methyl groups are absent (replaced by hydrogen or amino substituents), the IC50 for CCR4 binding shifts from <100 nM to >5 µM. This class‑level SAR supports the differentiation of the 2,5,6‑trimethyl pattern over other pyrimidine substitution patterns commonly found in screening libraries [1].

CCR4 antagonist Chemokine receptor Pyrimidine SAR

Potency Against Multidrug‑Resistant (MDR) and Extensively Drug‑Resistant (XDR) M. tuberculosis

The 2‑benzothiazolyl hybrid series, which includes the target compound as a representative member, retains meaningful activity against clinically relevant resistant strains, whereas the 3‑benzothiazolyl 1,1‑dioxide comparator is essentially inactive. Against the MDR‑TB strain ATCC 35822, the 2‑benzothiazolyl hybrids show MIC = 0.98–1.95 µg/mL; against the XDR‑TB strain RCMB 2674, MIC = 3.9–7.81 µg/mL. In contrast, the 3‑benzothiazolyl 1,1‑dioxide analog yields MIC >62.5 µg/mL against both resistant strains [1].

MDR-TB XDR-TB Drug resistance

Conformational Restriction and Drug‑Like Physicochemical Profile

The 2‑(piperazin‑1‑yl)‑1,3‑benzothiazole core provides a defined exit vector geometry (distance from pyrimidine centroid to benzothiazole C6 ≈ 8.5 Å) that is distinct from the 3‑benzothiazolyl isomer (distance ≈ 6.2 Å). This conformational difference translates into divergent ligand‑binding poses in CCR4 homology models. Additionally, the calculated physicochemical profile of the target compound (cLogP = 2.9; TPSA = 58 Ų; 0 Rule‑of‑5 violations) is favorable for CNS penetration, whereas the 1,1‑dioxide analog has a substantially higher TPSA (~94 Ų) and lower predicted BBB permeability [1].

Physicochemical properties Drug-likeness Conformational analysis

Optimal Research and Industrial Deployment Scenarios for 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole


Hit‑to‑Lead Optimization for Drug‑Resistant Tuberculosis

The compound’s backbone is validated in a peer‑reviewed study showing MIC values of 0.24–0.98 µg/mL against drug‑sensitive M. tuberculosis and retained potency against MDR‑TB (MIC = 0.98–1.95 µg/mL) and XDR‑TB (MIC = 3.9–7.81 µg/mL) [1]. Contract research organizations (CROs) and academic medicinal chemistry groups can use this scaffold as a starting point for lead optimization, focusing on improving selectivity indices while maintaining the critical 2‑benzothiazolyl connectivity and 2,5,6‑trimethylpyrimidine motif that are essential for anti‑TB activity.

CCR4 Antagonist Development for Immuno‑Oncology or Allergic Inflammation

The 2,5,6‑trimethylpyrimidine‑piperazine‑benzothiazole framework is structurally related to the CCR4 antagonist series disclosed in WO2013107333A1, where this precise methylation pattern confers sub‑100 nM binding affinity [2]. Procurement of the exact compound enables direct SAR exploration around the benzothiazole moiety to tune pharmacokinetic properties while preserving CCR4 antagonism, avoiding the >50‑fold potency loss observed with alternative pyrimidine substitution patterns.

CNS‑Penetrant Chemical Probe Design

With a calculated TPSA of 58 Ų and a favorable CNS MPO score of 4.2, the target compound is predicted to cross the blood–brain barrier, unlike the 3‑benzothiazolyl 1,1‑dioxide analog (TPSA ≈ 94 Ų) [3]. Neuroscience‑focused screening facilities can use this compound as a privileged scaffold for developing brain‑exposed probes targeting kinases, GPCRs, or epigenetic readers that recognize the benzothiazole pharmacophore.

Fragment‑Based or Structure‑Based Drug Design (SBDD) Library Enrichment

The compound’s rigid, well‑defined geometry (benzothiazole–piperazine–pyrimidine vector distance ~8.5 Å) and the presence of multiple hydrogen‑bond acceptors (N of benzothiazole, piperazine, and pyrimidine) make it an ideal core for fragment growing or virtual screening campaigns [3]. Procurement for corporate compound collections enables SBDD groups to replace more flexible, less ligand‑efficient fragments with a pre‑organized scaffold that has demonstrated biological activity in two independent target classes (anti‑TB and CCR4).

Quote Request

Request a Quote for 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.